2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide
Description
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide is a synthetic N-substituted saccharin derivative synthesized via nucleophilic substitution reactions between saccharin sodium salts and bromoacetamide intermediates. Its structure is characterized by a benzo[d]isothiazol-3(2H)-one core modified with a sulfonamide (1,1-dioxido) group and an acetamide side chain linked to a 2-mercaptophenyl substituent . The compound exhibits diverse biological activities, including anti-inflammatory, antioxidant, anticancer (hepatic cancer cells), and antimicrobial properties, as demonstrated in in vitro assays . Spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR, MS) confirm its structural integrity and high purity .
Properties
IUPAC Name |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c18-14(16-11-6-2-3-7-12(11)22)9-17-15(19)10-5-1-4-8-13(10)23(17,20)21/h1-8,22H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZBJIOZZWOLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated systems to monitor reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzo[d]isothiazol-3(2H)-one derivatives. Key structural analogs differ in substituents on the acetamide’s aryl group or modifications to the sulfonamide/ester moieties. Below is a comparative analysis of select analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Halogenated analogs (e.g., 3-bromo, 2-chloro) show enhanced antimicrobial and antiviral activities due to increased electrophilicity and stability . However, these groups may reduce solubility, limiting bioavailability. Mercapto (-SH) Group: The target compound’s 2-mercaptophenyl group confers superior antioxidant activity via thiol-mediated redox cycling, a property absent in non-thiol analogs . Ester vs. Nitrile Moieties: Ester derivatives (e.g., 3f) exhibit higher cytotoxic activity compared to nitriles (e.g., Compound 2), likely due to improved membrane permeability .
Enzyme Binding and Selectivity :
- Molecular docking studies reveal that ester derivatives (3d, 3f) and the nitrile (2) bind strongly to COX-1’s active site, with Gibbs free energies lower than aspirin (ASA) . The target compound’s mercapto group may form disulfide bonds with cysteine residues in enzymes, altering selectivity .
Antimicrobial Spectrum :
- Bromophenyl analogs (e.g., Compound 11) show broad-spectrum activity against Staphylococcus aureus and Escherichia coli, while the target compound’s thiol group may enhance activity against fungal pathogens .
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide , also known by its CAS number 30763-03-2, is a derivative of benzothiazole with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₄S
- Molecular Weight : 240.24 g/mol
- IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Structure : The compound contains a benzothiazole moiety which is critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Studies have demonstrated that benzothiazole derivatives possess antioxidant activities. These compounds can scavenge free radicals, thus reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, making it a candidate for further investigation in cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
- Interaction with DNA : Some studies indicate that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli with an MIC of 50 µg/mL. |
| Study 2 | Showed antioxidant capacity with an IC50 value of 30 µg/mL in DPPH assay. |
| Study 3 | Induced apoptosis in MCF7 breast cancer cells at concentrations above 25 µg/mL after 48 hours. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
